Phomapentenone A

Description

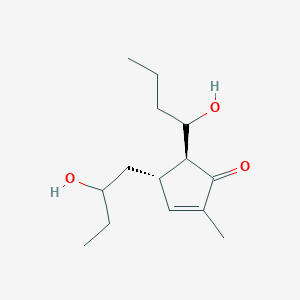

Phomapentenone A is a bioactive cyclopentenone derivative first isolated from the fungus Phoma sp. NRRL 25697, which colonizes Hypoxylon stromata . Structurally, it features a contracted cyclopentenone core substituted with hydroxyl and alkyl groups, a configuration that contributes to its bioactivity . Research highlights its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This compound is part of a broader class of fungal secondary metabolites with ecological roles in microbial competition and host interactions .

Properties

Molecular Formula |

C14H24O3 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(4S,5S)-5-(1-hydroxybutyl)-4-(2-hydroxybutyl)-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C14H24O3/c1-4-6-12(16)13-10(8-11(15)5-2)7-9(3)14(13)17/h7,10-13,15-16H,4-6,8H2,1-3H3/t10-,11?,12?,13+/m1/s1 |

InChI Key |

LPDQFFNVQREPBA-XVSSEFHLSA-N |

Isomeric SMILES |

CCCC([C@@H]1[C@H](C=C(C1=O)C)CC(CC)O)O |

Canonical SMILES |

CCCC(C1C(C=C(C1=O)C)CC(CC)O)O |

Synonyms |

phomapentenone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phomapentenone A belongs to a group of cyclopentenone derivatives with ring-contracted analogues. Key structural and functional comparisons with related compounds are outlined below:

Structural Analogues

Similin A (4): Source: Produced by Sporormiella similis. Structure: Shares a cyclopentenone core but differs in substituents, including a methyl group at C-6 and a hydroxyl group at C-4 . Bioactivity: Limited data, but preliminary studies suggest moderate antifungal activity .

Boydone B (6): Source: Isolated from Pseudallescheria boydii NTOU2362. Structure: Features a cyclopentenone ring with an ethyl group at C-6 and a methoxy group at C-2, distinct from this compound’s hydroxylation pattern . Bioactivity: Exhibits phytotoxic effects on plant pathogens .

Cercosporin: Source: A perylenequinone from Cercospora beticola. Structure: Larger aromatic system compared to this compound, with photodynamic properties . Bioactivity: Generates singlet oxygen under light, causing broad-spectrum cytotoxicity .

Functional Analogues

Phomadecalins A–D: Source: Co-produced with this compound by Phoma sp. NRRL 25697 . Structure: Decalin-type diterpenoids, structurally unrelated but functionally synergistic. Bioactivity: Potent antifungal agents targeting Candida albicans .

Macrolactin V: Source: A 24-membered macrolide from marine bacteria .

Comparative Data Table

Key Research Findings

- Structural Uniqueness: this compound’s hydroxylated cyclopentenone core distinguishes it from analogues like Boydone B (methoxy-substituted) and Similin A (methyl-substituted) .

- Antimicrobial Specificity: Unlike cercosporin, which non-selectively damages cells via phototoxicity, this compound selectively targets Gram-positive bacteria, suggesting a different mechanism .

- Ecological Role: The co-production of this compound and Phomadecalins by Phoma sp. NRRL 25697 implies a dual chemical defense strategy against competitors and host immune responses .

Q & A

Q. What methodologies are employed in the structural elucidation of Phomapentenone A?

Structural elucidation typically combines spectroscopic techniques such as nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration confirmation . For example, 2D-NMR experiments (e.g., COSY, HSQC, HMBC) resolve connectivity in complex polyketide skeletons. Researchers must cross-validate data across techniques to minimize ambiguity, particularly for stereochemical assignments .

Table 1: Key Analytical Data for this compound

| Technique | Parameters/Results | Purpose |

|---|---|---|

| ¹H NMR | δ 5.72 (d, J=10.2 Hz, H-3) | Olefinic proton coupling |

| ¹³C NMR | δ 198.5 (C-1), 165.3 (C-2) | Carbonyl group identification |

| HR-ESI-MS | m/z 305.2012 [M+H]+ (calc. 305.2008) | Molecular formula confirmation |

Q. How is this compound isolated from its natural source, and what purification strategies are critical?

Isolation involves solvent extraction (e.g., ethyl acetate for mid-polarity compounds) followed by chromatographic techniques like vacuum liquid chromatography (VLC) for crude fractionation and HPLC for final purification. Researchers must optimize mobile-phase gradients (e.g., acetonitrile/water) to resolve structurally similar analogs. Purity (>95%) should be confirmed via HPLC-UV/ELSD and NMR .

Q. What synthetic routes have been reported for this compound, and how are yields optimized?

Total synthesis often employs retrosynthetic strategies targeting key motifs like α,β-unsaturated ketones. For example, a Diels-Alder reaction may construct the bicyclic core, followed by oxidation to install the ketone. Yield optimization requires iterative testing of catalysts (e.g., Lewis acids for regioselectivity) and protecting group strategies. Reaction monitoring via TLC and LC-MS ensures intermediate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell line viability, concentration ranges). To address this, replicate studies using standardized protocols (e.g., MTT assays with matched cell passages) and include positive controls (e.g., doxorubicin for cytotoxicity). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant differences between datasets .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Mechanistic studies require multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein abundance changes.

- Molecular docking : AutoDock Vina to predict target binding affinities. Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

SAR strategies include:

- Analog synthesis : Modify substituents (e.g., hydroxyl→methoxy) to assess polarity effects.

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical binding motifs.

- In vitro testing : Compare IC₅₀ values across analogs in dose-response assays. Prioritize derivatives with >10-fold potency increases and reduced cytotoxicity .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., time-concentration-effect), multivariate analysis (PCA or PLS-DA) identifies hidden correlations. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .

Methodological Best Practices

Q. How should researchers address challenges in reproducing this compound’s reported bioactivity?

Reproducibility requires:

Q. What ethical considerations apply to in vivo studies of this compound?

Follow ARRIVE guidelines for preclinical trials:

- Animal models : Use minimum sample sizes justified by power analysis.

- Endpoint criteria : Define humane endpoints (e.g., tumor volume limits).

- Regulatory approval : Obtain IACUC or equivalent ethics committee approval .

Future Directions

Q. How can machine learning enhance the discovery of this compound derivatives?

Train neural networks on public databases (e.g., ChEMBL) to predict ADMET properties or synthetic accessibility. For example, DeepChem models prioritize derivatives with optimal logP (2-5) and high predicted binding to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.